molecular formula C7H8BrNO4 B6238287 methyl 5-bromo-3-(methoxymethyl)-1,2-oxazole-4-carboxylate CAS No. 2137547-43-2

methyl 5-bromo-3-(methoxymethyl)-1,2-oxazole-4-carboxylate

Cat. No.: B6238287
CAS No.: 2137547-43-2
M. Wt: 250
InChI Key:
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Description

Methyl 5-bromo-3-(methoxymethyl)-1,2-oxazole-4-carboxylate is a heterocyclic compound that contains an oxazole ring substituted with a bromine atom, a methoxymethyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-3-(methoxymethyl)-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-3-(methoxymethyl)-1,2-oxazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-(methoxymethyl)-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxazole ring can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of 5-substituted oxazole derivatives.

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of reduced oxazole derivatives.

Scientific Research Applications

Methyl 5-bromo-3-(methoxymethyl)-1,2-oxazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of methyl 5-bromo-3-(methoxymethyl)-1,2-oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the oxazole ring can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-3-(methoxymethyl)-1,2-oxazole-4-carboxylate
  • Methyl 5-fluoro-3-(methoxymethyl)-1,2-oxazole-4-carboxylate
  • Methyl 5-iodo-3-(methoxymethyl)-1,2-oxazole-4-carboxylate

Uniqueness

Methyl 5-bromo-3-(methoxymethyl)-1,2-oxazole-4-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than other halogens, which can enhance the compound’s interactions with biological targets and its overall chemical reactivity.

Properties

CAS No.

2137547-43-2

Molecular Formula

C7H8BrNO4

Molecular Weight

250

Purity

95

Origin of Product

United States

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